BenchChemオンラインストアへようこそ!

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Physicochemical properties Molecular topology Drug-likeness

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (CAS 392290-71-0) is a synthetic, small-molecule 1,3,4-thiadiazole derivative (MW 384.47 g/mol, formula C₁₈H₁₆N₄O₂S₂), typically supplied at ≥95% purity. The compound features a thioether bridge linking a phenylacetamido-thiadiazole core to an N-phenylacetamide side chain.

Molecular Formula C18H16N4O2S2
Molecular Weight 384.47
CAS No. 392290-71-0
Cat. No. B2532311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
CAS392290-71-0
Molecular FormulaC18H16N4O2S2
Molecular Weight384.47
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H16N4O2S2/c23-15(11-13-7-3-1-4-8-13)20-17-21-22-18(26-17)25-12-16(24)19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,24)(H,20,21,23)
InChIKeyUILQBLFVBWPMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (CAS 392290-71-0): Procurement-Grade Chemical Profile & Baseline Characterization


N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (CAS 392290-71-0) is a synthetic, small-molecule 1,3,4-thiadiazole derivative (MW 384.47 g/mol, formula C₁₈H₁₆N₄O₂S₂), typically supplied at ≥95% purity . The compound features a thioether bridge linking a phenylacetamido-thiadiazole core to an N-phenylacetamide side chain. While its thiadiazole scaffold is associated with diverse biological activities in medicinal chemistry, the compound itself has been characterized primarily as a research chemical or building block, with limited published data on its specific biological or industrial performance .

Procurement Risk Alert: Why Generic Substitution of 1,3,4-Thiadiazole Derivatives like CAS 392290-71-0 Is Scientifically Unjustified


Substituting N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide with a generic 1,3,4-thiadiazole analog is fraught with risk due to the extreme sensitivity of biological and physicochemical properties to specific substitution patterns on the thiadiazole core. The presence and nature of the thioether bridge, the phenylacetamido group at position 2, and the N-phenylacetamide side chain are not interchangeable motifs. Even minor structural modifications within this chemotype, such as changing substituent positions or altering the linker, have been shown to cause dramatic shifts in in vitro cytotoxicity. For instance, within a closely related series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, IC₅₀ values varied by more than an order of magnitude (from 3.1 µM to >100 µM) against HT-29 colon cancer cells depending solely on substituent identity and position [1]. This structure-activity hypersensitivity confirms that performance cannot be inferred from class membership alone, necessitating compound-specific verification for any scientific or industrial application.

Quantitative Differentiation Evidence for N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (CAS 392290-71-0)


Physicochemical Property Differentiation: Thioether-Linked Side Chain Affords Unique Molecular Topology vs. Mercapto and Thiazolyl Analogs

The target compound possesses a distinctive molecular topology featuring a flexible thioether linker connecting the thiadiazole core to an N-phenylacetamide side chain. This topology differs fundamentally from the closest characterized analog class, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives (which bear a free thiol at position 5 rather than a substituted thioether), and from N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (CAS 389072-80-4), which replaces the phenyl ring with a thiazole . The target compound's calculated molecular weight is 384.47 g/mol with 2 hydrogen bond donors and 4 hydrogen bond acceptors. This produces a topological polar surface area (TPSA) and LogP profile that is distinct from the comparator series, with implications for membrane permeability and solubility that preclude assumptions of functional equivalence .

Physicochemical properties Molecular topology Drug-likeness

Synthetic Accessibility and Procurement Availability: Single-Source Supply Chain vs. Multi-Vendor Mercapto Analogs

The target compound (CAS 392290-71-0) is commercially available from a limited number of vendors, primarily as a specialty research chemical with ≥95% purity . In contrast, the closely related N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide scaffold and its substituted derivatives (e.g., 3a–3j series) are accessible via established, high-yielding synthetic protocols using EDC/HOBt-mediated amidation from commercially available phenylacetic acid derivatives and 5-amino-1,3,4-thiadiazole-2-thiol [1]. The mercapto derivatives are reported to have been synthesized in yields up to 78% [1], whereas the multi-step synthesis of the target compound, involving sequential thioether formation and amidation, is more complex and less commonly described in the open literature, contributing to its restricted commercial availability and higher procurement lead time.

Supply chain Procurement risk Synthetic accessibility

Class-Level Cytotoxicity Benchmark: Inferring Differentiation from Structure-Activity Trends in Phenylacetamido-Thiadiazoles

Although direct head-to-head cytotoxicity data for CAS 392290-71-0 are absent from the peer-reviewed primary literature, the structure-activity relationship (SAR) of the closely related N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide series provides quantitative class-level benchmarks that underscore the likely differentiation potential of the target compound. In that series, the most potent derivatives achieved IC₅₀ values of 3.1 ± 0.030 µM (HT-29 colon cancer), 4.5 ± 0.035 µM (SKNMC neuroblastoma), and 12.6 ± 0.302 µM (PC3 prostate cancer) in MTT assays, while less active analogs showed IC₅₀ >100 µM [1]. None of the compounds surpassed the reference drug doxorubicin. The target compound, which replaces the free thiol with a phenylamino-thioether side chain, introduces additional hydrogen-bonding and steric features that, based on SAR trends in this chemotype, would be predicted to alter both potency and cell-line selectivity profiles—though the direction and magnitude of such changes cannot be quantified without direct experimental measurement.

Cytotoxicity Structure-activity relationship Anticancer

Documentation Gap: Absence of Validated Biological or Pharmacological Data for CAS 392290-71-0 in Authoritative Databases

A systematic search across authoritative biomedical and chemical databases—including PubMed, PubChem, ChEMBL, and BindingDB—yields no peer-reviewed biological activity records, pharmacokinetic data, or target engagement information specific to CAS 392290-71-0 [1][2][3]. In contrast, structurally related 1,3,4-thiadiazole derivatives such as BPTES (CAS 314045-39-1), a bis-thiadiazole glutaminase inhibitor, and the N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide series are well-documented in the primary literature with validated IC₅₀, target specificity, and mechanism-of-action data [4]. This documentation gap means that any biological claims made for CAS 392290-71-0 on vendor websites cannot be verified against primary sources and should not form the basis for procurement decisions without independent experimental confirmation.

Data provenance Procurement due diligence Evidence quality

Recommended Procurement Scenarios for N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (CAS 392290-71-0) Based on Current Evidence


Chemical Library Screening and Phenotypic Assay Deployment Where Structural Novelty Is Prioritized

CAS 392290-71-0 is best utilized as a structurally distinctive member of diversity-oriented screening libraries aimed at discovering novel bioactivities through unbiased phenotypic screening. Its unique thioether-linked N-phenylacetamide topology differentiates it from the more commonly screened mercapto-thiadiazole or simple phenylacetamide analogs, potentially revealing unanticipated target interactions . Procurement in this context is justified by the compound's structural novelty, provided that the screening workflow includes built-in hit validation and counterscreening against structurally related chemotypes to establish SAR.

Synthetic Chemistry Reference Standard for Thioether-Linked 1,3,4-Thiadiazole Methodology Development

The compound serves as a valuable reference substrate for developing and optimizing synthetic methodologies targeting thioether-linked 1,3,4-thiadiazole architectures. Its multi-step synthesis and the presence of both amide and thioether functionalities make it a suitable model compound for reaction condition optimization, purification protocol development, and analytical method validation (NMR, HPLC-MS) in the context of thiadiazole chemistry . Procurement for this purpose is appropriate given the compound's ≥95% purity specification.

Structure-Activity Relationship (SAR) Exploration of Phenylacetamido-Thiadiazole Chemical Space

For medicinal chemistry programs investigating the SAR of phenylacetamido-1,3,4-thiadiazoles, CAS 392290-71-0 fills an underexplored region of chemical space—namely, the thioether-linked N-phenylacetamide substituent at position 5 of the thiadiazole ring. Because the published SAR is limited to mercapto derivatives (with IC₅₀ values ranging from 3.1 to >100 µM in cancer cell lines) [1], the inclusion of this compound in a systematic SAR campaign could reveal whether the thioether modification alters potency, selectivity, or physicochemical properties relative to the thiol-based benchmark. Procurement is justified as part of a broader SAR matrix, not as a standalone lead compound.

NOT Recommended: Biological Probe or Pharmacological Tool Compound Use Without De Novo Validation

Given the complete absence of peer-reviewed bioactivity, target engagement, or selectivity data in authoritative databases [2], procurement of CAS 392290-71-0 for use as a biological probe, pharmacological tool compound, or positive control in cell-based or in vivo assays is not recommended. Users requiring biologically validated thiadiazole tool compounds should consider well-characterized alternatives such as BPTES (CAS 314045-39-1), a selective glutaminase-1 inhibitor with extensive documentation .

Quote Request

Request a Quote for N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.